molecular formula C7H9N3S B8769817 5-Amino-3-isopropylisothiazole-4-carbonitrile

5-Amino-3-isopropylisothiazole-4-carbonitrile

Cat. No. B8769817
M. Wt: 167.23 g/mol
InChI Key: CCOGXUPDWBFICD-UHFFFAOYSA-N
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Patent
US04032321

Procedure details

To a stirred mixture of 444.3 g of 3-amino-2-cyano-4-methyl-2-pentenethioamide (from part B) and 1315 ml of ethanol were added dropwise 298 g of 30% hydrogen peroxide (containing 89.4 g of active H2O2) during 1.25 hours. The reaction temperature was maintained at 30°-35° with an ice bath. The reaction mixture was stirred an additional 17.5-18 hours in an ambient temperature water bath. The reaction mixture was poured into 5100 ml of cold water with stirring. The water was cooled in an ice-water bath during addition of the reaction mixture. The mixture was stirred for one hour at 5°-10° and filtered. The filter cake was washed with 2 liters of water and allowed to dry on the suction filter. After air-drying over a weekend, 426.5 g of 5-amino-4-cyano-3-isopropylisothiazole, mp 130°-132° was obtained.
Name
3-amino-2-cyano-4-methyl-2-pentenethioamide
Quantity
444.3 g
Type
reactant
Reaction Step One
Quantity
1315 mL
Type
reactant
Reaction Step One
Quantity
298 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
5100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([CH:9]([CH3:11])[CH3:10])=[C:3]([C:7]#[N:8])[C:4](=[S:6])[NH2:5].C(O)C.OO>O>[NH2:5][C:4]1[S:6][N:1]=[C:2]([CH:9]([CH3:11])[CH3:10])[C:3]=1[C:7]#[N:8]

Inputs

Step One
Name
3-amino-2-cyano-4-methyl-2-pentenethioamide
Quantity
444.3 g
Type
reactant
Smiles
NC(=C(C(N)=S)C#N)C(C)C
Name
Quantity
1315 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
298 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
5100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred an additional 17.5-18 hours in an ambient temperature water bath
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction temperature was maintained at 30°-35° with an ice bath
STIRRING
Type
STIRRING
Details
with stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred for one hour at 5°-10°
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with 2 liters of water
CUSTOM
Type
CUSTOM
Details
to dry on the suction
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
After air-drying over a weekend

Outcomes

Product
Details
Reaction Time
17.75 (± 0.25) h
Name
Type
product
Smiles
NC1=C(C(=NS1)C(C)C)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 426.5 g
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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